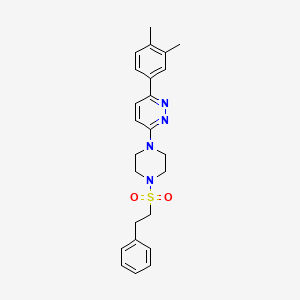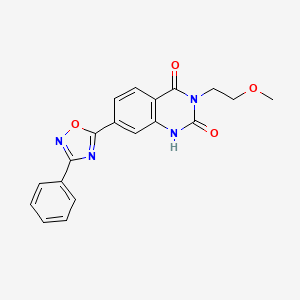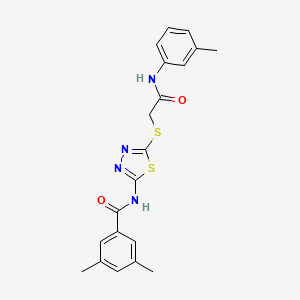
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide” is a complex organic molecule. It contains a morpholine ring, which is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom. It also contains phenyl groups, which are aromatic rings, and an oxalamide group, which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure. The morpholine ring would contribute to the three-dimensionality of the molecule, and the phenyl and oxalamide groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amide group could participate in hydrolysis or condensation reactions. The morpholine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the functional groups present, and the overall charge distribution would all influence properties like solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Potential Applications in Bioimaging and Gene Delivery
Research involving perylene-cored star-shaped polycations, such as poly(2-aminoethyl methacrylate) (PAEMA) and poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), highlights their application in fluorescent gene vectors and bioimaging. These compounds, with their good fluorescence properties in aqueous solutions, offer a pathway for tracing and imaging during gene delivery. Their ability to efficiently condense DNA into stable nanoparticles and deliver DNA into live cells with higher efficiency and lower cytotoxicity than some commercial agents indicates a potential research application of similar compounds in gene therapy and molecular imaging (You et al., 2014).
Potential in Polymer Chemistry for Drug Delivery Systems
The synthesis and application of 2-(dimethylamino)ethyl acrylate (DMAEA) grafted from alkoxyamine-functionalized crosslinked poly(styrene-co-chloromethylstyrene) microspheres through nitroxide-mediated radical polymerization (NMRP) demonstrate the compound's potential in creating advanced drug delivery systems. These microspheres, with their ability to be grafted with homopolymers and block copolymers, could be adapted for targeted drug delivery, highlighting the significance of research into similar compounds for pharmaceutical applications (Bian & Cunningham, 2006).
Role in Solar Cell Efficiency Enhancement
The application of [6,6]-phenyl-C61-butyric acid 2-((2-(dimethylamino)ethyl)(methyl)amino)-ethyl ester (PCBDAN) as an acceptor and cathode interfacial material in polymer solar cells underscores the importance of such compounds in improving solar cell efficiencies. This particular study demonstrated that PCBDAN, with its high electron mobility, could enhance power conversion efficiency, offering insights into how similar compounds could be utilized in photovoltaic research to develop more efficient organic solar cells (Lv et al., 2014).
Advanced Materials Development
Research on the synthesis of shell cross-linked micelles with pH-responsive cores using ABC triblock copolymers, including 2-(dimethylamino)ethyl methacrylate (DMAEMA), indicates potential applications in the development of advanced materials. These materials can respond to environmental pH changes, making them useful in various fields such as drug delivery, chemical sensors, and smart coatings. The ability to tailor the micellar structures for specific responses showcases the versatility of research into similar compounds for material science applications (Liu et al., 2002).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c26-20(25-13-14-29-19(16-25)18-9-5-2-6-10-18)15-24-22(28)21(27)23-12-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAHZCVUGUPWLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-oxo-2-(2-phenylmorpholino)ethyl)-N2-phenethyloxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2878890.png)
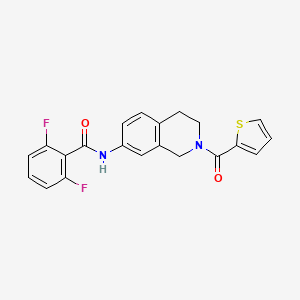
![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)
![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2878895.png)
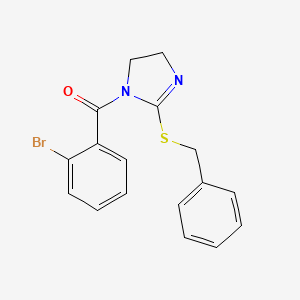
![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
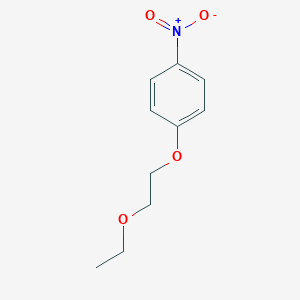
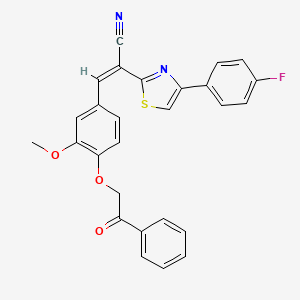
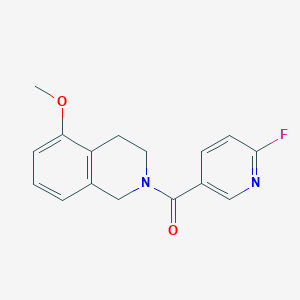
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2878905.png)
